molecular formula C23H19N3O4 B11302345 N-(4-methoxyphenyl)-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide

N-(4-methoxyphenyl)-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide

Cat. No.: B11302345
M. Wt: 401.4 g/mol
InChI Key: YFYMDTJRAPNOKY-UHFFFAOYSA-N
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Description

“N-(4-methoxyphenyl)-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxyphenyl group, a phenyl-substituted oxadiazole ring, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-methoxyphenyl)-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide” typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reactions: The phenyl-substituted oxadiazole is then coupled with a phenoxyacetic acid derivative using coupling agents such as carbodiimides.

    Amidation: The final step involves the amidation of the intermediate with 4-methoxyaniline under suitable conditions, often using activating agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further oxidation to form a carbonyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Aminated derivatives.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysts: Potential use in catalytic processes due to the presence of the oxadiazole ring.

Biology and Medicine

    Pharmacological Studies: Investigated for potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of “N-(4-methoxyphenyl)-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide” would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating biological pathways. The oxadiazole ring is known to interact with various biological targets, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-phenoxyacetamide: Lacks the oxadiazole ring.

    2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide: Lacks the methoxyphenyl group.

Uniqueness

The presence of both the methoxyphenyl group and the oxadiazole ring in “N-(4-methoxyphenyl)-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide” provides unique chemical properties, such as enhanced stability and specific reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H19N3O4

Molecular Weight

401.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide

InChI

InChI=1S/C23H19N3O4/c1-28-19-12-10-18(11-13-19)24-21(27)15-29-20-9-5-8-17(14-20)22-25-23(30-26-22)16-6-3-2-4-7-16/h2-14H,15H2,1H3,(H,24,27)

InChI Key

YFYMDTJRAPNOKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C3=NOC(=N3)C4=CC=CC=C4

Origin of Product

United States

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